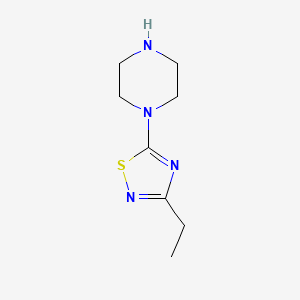

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine

Descripción general

Descripción

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains both a thiadiazole ring and a piperazine ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of 3-ethyl-1,2,4-thiadiazole with piperazine. One common method includes the use of hydrazonoyl halides as starting materials, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine to form the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the thiadiazole ring.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant antibacterial activity against Gram-negative bacteria such as E. coli and Gram-positive strains . The binding affinity of these compounds to bacterial enzymes was assessed through molecular docking studies, demonstrating their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Thiadiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. For instance, certain studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines . The specific interactions of this compound with cancer-related biological targets warrant further exploration.

Anti-inflammatory and Analgesic Effects

Research has documented that thiadiazole derivatives possess anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated significant reductions in inflammation markers and pain responses . This suggests potential therapeutic roles in treating inflammatory diseases.

Agricultural Applications

Thiadiazole derivatives are increasingly recognized for their utility in agriculture as pesticides and herbicides. The structural features of this compound can be leveraged to develop new agrochemicals that effectively manage pests while minimizing environmental impact . Research indicates that these compounds can act as fungicides or insecticides due to their biological activity against various pathogens.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methodologies involving the reaction of piperazine with thiadiazole precursors . The ability to modify the piperazine or thiadiazole moiety allows for the development of a library of compounds with tailored biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methylthiazol-4-yl)piperazine | Thiazole instead of thiadiazole | Antimicrobial |

| 1-(4-Methylimidazol-5-yl)piperazine | Imidazole ring | Anticancer |

| 1-(3-Amino-thiadiazol-5-yl)piperazine | Amino group substitution | Anti-inflammatory |

This table illustrates the versatility of heterocyclic systems in medicinal chemistry and highlights the potential for developing novel therapeutic agents based on structural modifications of this compound.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various thiadiazole derivatives against E. coli and other pathogens. The results indicated that specific structural modifications led to enhanced antibacterial properties compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Antidepressant Activity

In another investigation, certain derivatives demonstrated significant antidepressant-like effects in animal models. The compounds were evaluated using behavioral tests such as the tail-suspension test (TST) and modified forced swimming test (MFST), showing reductions in immobility time comparable to established antidepressants like fluoxetine .

Mecanismo De Acción

The mechanism of action of 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The piperazine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine also exhibit biological activities and are used in medicinal chemistry.

Uniqueness: 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts a distinct set of chemical and biological properties

Actividad Biológica

1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine is a compound that combines the structural features of piperazine and thiadiazole, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 1,2,4-thiadiazole moiety. The presence of the thiadiazole ring enhances the compound's ability to interact with biological targets due to its mesoionic character, allowing it to cross cellular membranes effectively.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiadiazole are particularly effective against various bacterial strains:

- Gram-negative bacteria : Notably effective against Escherichia coli.

- Gram-positive bacteria : Displayed lower activity compared to gram-negative strains but still significant.

In studies, compounds containing the thiadiazole structure showed inhibition zones ranging from 16 to 18 mm against E. coli, outperforming standard antibiotics like ofloxacin .

Anticancer Activity

The anticancer properties of this compound have been documented in various studies:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Reports indicate IC50 values as low as 0.28 µg/mL for certain derivatives against MCF-7 cells . This suggests potent growth inhibitory effects.

The mechanism of action involves inducing apoptosis and cell cycle arrest at the G2/M phase in treated cells .

Pharmacological Mechanisms

The biological activities of thiadiazole derivatives like this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The mesoionic nature allows these compounds to penetrate cell membranes and interact with intracellular targets.

- Enzyme Inhibition : Many thiadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Comparative Biological Activity

To better understand the efficacy of this compound compared to other compounds, a summary table is provided below:

| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | - | E. coli |

| 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo | Anticancer | 0.20 | HL-60 (leukemia) |

| N-(5-benzylthio)-1,3,4-thiadiazole derivatives | Anticancer | 0.15 | Human tumor cell lines |

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in treating various diseases:

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The best-performing compounds had MIC values significantly lower than those of standard antibiotics .

- Anticancer Properties : Research indicated that certain piperazine-based thiadiazoles inhibited tumor growth effectively in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Propiedades

IUPAC Name |

3-ethyl-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-2-7-10-8(13-11-7)12-5-3-9-4-6-12/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWASAOJLRJWZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.